molecular formula C10H20N3O5PS B15351117 Biotin phosphoramidite for abi

Biotin phosphoramidite for abi

Cat. No.: B15351117
M. Wt: 325.32 g/mol
InChI Key: LELMRLNNAOPAPI-UFLZEWODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin phosphoramidite is a specialized reagent used in the synthesis of biotinylated oligonucleotides. It is designed for use with Applied Biosystems (ABI) synthesizers, which are widely used in the field of molecular biology for the production of DNA and RNA sequences. The compound incorporates a biotin label into oligonucleotides, allowing for subsequent detection and purification using biotin-binding proteins such as streptavidin.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin phosphoramidite is synthesized through a multi-step chemical process that involves the protection of the biotin molecule, followed by its conversion into a phosphoramidite derivative. The key steps include:

  • Protection of Biotin: The biotin molecule is protected using a dimethoxytrityl (DMT) group to prevent unwanted reactions during the synthesis process.

  • Phosphitylation: The protected biotin is then reacted with phosphorous oxychloride and a base to form the phosphoramidite derivative.

  • Purification: The final product is purified to remove any impurities and ensure high purity and yield.

Industrial Production Methods: Industrial production of biotin phosphoramidite involves scaling up the laboratory synthesis process. This includes the use of automated synthesizers and reactors to handle larger volumes and ensure consistent quality. The production process is closely monitored to maintain the required purity and performance standards.

Chemical Reactions Analysis

Types of Reactions: Biotin phosphoramidite primarily undergoes coupling reactions during oligonucleotide synthesis. The key reactions include:

  • Coupling Reaction: The biotin phosphoramidite is coupled to the 5' hydroxy group of the terminal nucleoside base.

  • Oxidation Reaction: The phosphite triester formed during the coupling reaction is oxidized to form a stable phosphate linkage.

Common Reagents and Conditions:

  • Reagents: Dimethoxytrityl (DMT) chloride, phosphorous oxychloride, and various bases (e.g., triethylamine).

  • Conditions: The reactions are typically carried out in anhydrous solvents such as acetonitrile, under inert atmosphere to prevent oxidation.

Major Products Formed: The major product of the reaction is a biotinylated oligonucleotide, which can be further purified and used in various applications.

Scientific Research Applications

Biotin phosphoramidite is widely used in scientific research due to its ability to label oligonucleotides with biotin. Some of its key applications include:

  • Molecular Biology: Used in the labeling of DNA and RNA probes for hybridization studies, PCR, and sequencing.

  • Biochemistry: Employed in the purification of biotinylated proteins and peptides using affinity chromatography.

  • Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

  • Industry: Applied in the production of biotinylated reagents for various industrial processes.

Mechanism of Action

The mechanism of action of biotin phosphoramidite involves the incorporation of the biotin label into the oligonucleotide during synthesis. The biotin moiety is attached to the 5' end of the oligonucleotide through a phosphoramidite linkage, which is stable and allows for subsequent detection and purification using biotin-binding proteins.

Molecular Targets and Pathways: The biotin label on the oligonucleotide can be targeted by streptavidin or avidin, which bind to biotin with high affinity. This interaction is used in various detection and purification methods, such as affinity chromatography and fluorescence-based assays.

Comparison with Similar Compounds

  • Fluorescein phosphoramidite

  • Rhodamine phosphoramidite

  • Cyanine phosphoramidite

  • Alexa Fluor phosphoramidite

Properties

Molecular Formula

C10H20N3O5PS

Molecular Weight

325.32 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid;aminophosphonous acid

InChI

InChI=1S/C10H16N2O3S.H4NO2P/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9;1-4(2)3/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15);2-3H,1H2/t6-,7-,9-;/m0./s1

InChI Key

LELMRLNNAOPAPI-UFLZEWODSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2.NP(O)O

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2.NP(O)O

Origin of Product

United States

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